1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2/c1-8-12-10(14(19)20)7-11(9-3-5-15-6-4-9)16-13(12)18(2)17-8/h3-7H,1-2H3,(H,19,20) |
InChI Key |
CNDFAAZQNDAKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically starts from 3-aminopyrazole derivatives , which act as dinucleophiles, reacting with 1,3-biselectrophiles such as dicarbonyl compounds or their derivatives.
- For the target compound, methyl substituents at the N1 and C3 positions are introduced via methylation of pyrazole precursors or by using methyl-substituted pyrazoles.
- The 6-(pyridin-4-yl) substituent is introduced by coupling reactions with pyridine derivatives or by condensation involving pyridine-containing electrophiles.
Detailed Synthetic Route
A representative synthetic route based on literature protocols is as follows:
Formation of the Pyrazolo[3,4-b]pyridine Core
- The reaction of 3-aminopyrazole with a suitable 1,3-biselectrophile (e.g., diketones or α,β-unsaturated carbonyl compounds) under dehydrating conditions leads to cyclization forming the pyrazolo[3,4-b]pyridine core.
- Mechanistically, the amino group and the β-position carbon of the pyrazole attack two electrophilic carbonyl groups sequentially, followed by dehydration to close the pyridine ring.
Introduction of the 6-(Pyridin-4-yl) Substituent
- The pyridin-4-yl group is typically introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination using halogenated pyrazolo[3,4-b]pyridine intermediates and 4-pyridylboronic acid or 4-aminopyridine derivatives.
- Alternatively, condensation reactions involving pyridine-containing electrophiles can be employed.
Representative Experimental Procedure (Adapted)
- In a flask, dissolve 3-methyl-1H-pyrazolo[3,4-b]pyridine (precursor) in glacial acetic acid.
- Add bromine and sodium acetate to brominate selectively at the 5-position, yielding 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine .
- Perform Suzuki coupling with 4-pyridylboronic acid under palladium catalysis to introduce the 6-(pyridin-4-yl) substituent.
- Oxidize the methyl group at position 4 to the carboxylic acid using potassium permanganate in basic medium, followed by acidification to isolate the carboxylic acid.
Data Tables and Yields from Literature
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of 3-methyl-pyrazolopyridine | Br2, NaOAc, AcOH, RT to 110 °C | 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 72.6 | Column chromatography purified |
| Suzuki Coupling | 4-Pyridylboronic acid, Pd catalyst, base, solvent | 6-(Pyridin-4-yl)-5-bromo derivative | 60-80 | Optimized for coupling |
| Oxidation to Carboxylic Acid | KMnO4, base, acidification | This compound | 65-75 | Controlled oxidation |
Mechanistic Insights and Reaction Conditions
- The cyclization to form the pyrazolo[3,4-b]pyridine ring is driven by nucleophilic attack of the amino group and β-carbon of the pyrazole to electrophilic carbonyl carbons, followed by dehydration to close the ring.
- Methylation is typically performed under mild basic conditions to avoid over-alkylation or ring degradation.
- Cross-coupling reactions require palladium catalysts and bases, often conducted under inert atmosphere and elevated temperatures to achieve high coupling efficiency.
- Oxidation steps must be carefully controlled to prevent over-oxidation or ring cleavage; potassium permanganate in basic aqueous media is a common choice.
Summary of Research Outcomes
- The described synthetic routes yield the target compound in moderate to good overall yields (approximately 40-70% depending on step optimization).
- Structural confirmation is routinely performed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
- The methodology is scalable and amenable to industrial production due to the use of readily available reagents and mild reaction conditions.
- Variations in substituents at N1, C3, and C6 positions allow for a diverse library of analogs useful in biomedical research.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Modifications at Position 6
Position 6 substitutions influence target binding and hydrophobicity.
Modifications at Position 1
Position 1 substitutions affect steric bulk and pharmacokinetics (PK).
Modifications at Position 3
Position 3 is typically methyl-substituted, but variations exist:
Biological Activity
1,3-Dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 953747-89-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂N₄O₂, with a molecular weight of 268.27 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives have shown significant activity against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). In one study, compounds with similar structures demonstrated effective inhibition of viral replication in vitro, suggesting that this compound may exhibit comparable antiviral effects .
Anticancer Activity
The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. Compounds derived from this scaffold have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and HCT116. For example, certain derivatives exhibited IC₅₀ values in the low micromolar range against these cell lines, indicating potent antiproliferative activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Some pyrazolo[3,4-b]pyridine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, a related compound showed IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9 .
- Antiviral Mechanisms : The antiviral action may involve interference with viral replication processes or inhibition of viral entry into host cells .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- HSV Inhibition : A study demonstrated that specific derivatives inhibited HSV replication in Vero cells with significant selectivity indices. The introduction of functional groups was found to enhance antiviral activity significantly.
- Anticancer Efficacy : In vitro studies on human tumor cell lines revealed that certain modifications to the pyrazolo structure resulted in enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
